molecular formula C9H18O4 B1455911 2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol CAS No. 1248556-18-4

2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol

Cat. No. B1455911
CAS RN: 1248556-18-4
M. Wt: 190.24 g/mol
InChI Key: MKYSKHRMNAACIC-UHFFFAOYSA-N
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Description

2-[2-(Tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol is a chemical compound with the molecular formula C9H18O4 . It has an average mass of 190.237 Da and a monoisotopic mass of 190.120514 Da . This compound is also known as diethylene glycol mono (tetrahydro-2-pyranyl) ether . It is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs .


Synthesis Analysis

The synthesis of 2-[2-(Tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol involves the use of 2-bromoethanol as a starting reagent . It is also used as a PROTAC linker in the synthesis of a series of PROTACs .


Molecular Structure Analysis

The molecular structure of 2-[2-(Tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol consists of a tetrahydro-2H-pyran-2-yloxy group attached to an ethoxyethanol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[2-(Tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol include a boiling point of 95 °C/22 mmHg, a density of 1.077 g/mL at 20 °C, and a refractive index (n20/D) of 1.457 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The 2H-pyran ring is a common structural motif in many natural products and serves as a key intermediate in synthesizing various heterocyclic compounds . The compound can be utilized in the synthesis of 2H-pyrans , which are valuable in creating complex natural products and pharmaceuticals.

Valence Isomerism Studies

This compound can play a role in studying valence isomerism , a phenomenon where different isomers, such as 2H-pyrans and 1-oxatrienes , interconvert. Understanding this process is crucial for the development of new synthetic methodologies .

Biological Activity Exploration

Derivatives of 2H-pyran have been found to exhibit a broad spectrum of biological activities. As such, 2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol could be a precursor in synthesizing compounds for bioassay-guided isolation studies to discover new pharmacologically active substances .

DNA Research

Compounds with a 2H-pyran structure have been used in DNA research, particularly in improving the detection of single-strand breaks (SSBs) in DNA. This compound could potentially be involved in such applications to aid in the study of DNA damage and repair mechanisms .

properties

IUPAC Name

2-[2-(oxan-4-yloxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c10-3-6-12-7-8-13-9-1-4-11-5-2-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYSKHRMNAACIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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